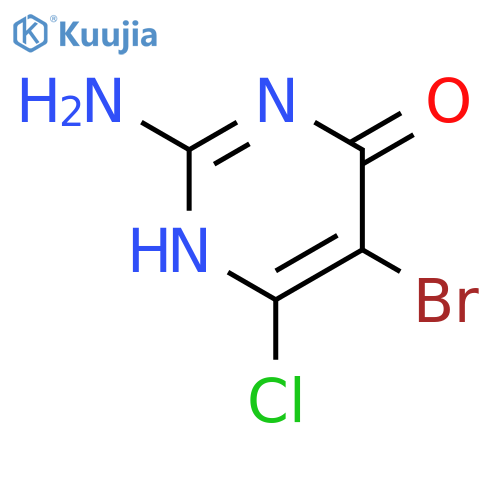

Cas no 55740-64-2 (2-Amino-5-bromo-6-chloropyrimidin-4(1h)-one)

2-Amino-5-bromo-6-chloropyrimidin-4(1h)-one 化学的及び物理的性質

名前と識別子

-

- 4(1H)-Pyrimidinone,2-amino-5-bromo-6-chloro-

- 2-amino-5-bromo-6-chloro-1H-pyrimidin-4-one

- 2-Amino-5-brom-4-chlor-6-hydroxypyrimidin

- 2-amino-5-bromo-6-chloro-3H-pyrimidin-4-one

- 2-amino-5-bromo-6-chloropyrimidin-4(1h)-one

- NSC48251

- FCH4237226

- AX8277149

- 55740-64-2

- DTXSID60286909

- CS-15803

- SB59104

- D72192

- NSC-48251

- CS-0045892

- 2-amino-5-bromo-4-chloro-1H-pyrimidin-6-one

- AKOS027441816

- 2-Amino-5-bromo-6-chloropyrimidin-4(1h)-one

-

- インチ: 1S/C4H3BrClN3O/c5-1-2(6)8-4(7)9-3(1)10/h(H3,7,8,9,10)

- InChIKey: MXYGAMSKCAQGIC-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(N=C(N([H])[H])N([H])C1=O)Cl

計算された属性

- せいみつぶんしりょう: 222.91500

- どういたいしつりょう: 222.915

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 247

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.4

- トポロジー分子極性表面積: 67.5

じっけんとくせい

- 密度みつど: 2.39

- ふってん: 268.1°Cat760mmHg

- フラッシュポイント: 115.9°C

- 屈折率: 1.784

- PSA: 71.77000

- LogP: 1.34920

2-Amino-5-bromo-6-chloropyrimidin-4(1h)-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM337739-250mg |

2-Amino-5-bromo-6-chloropyrimidin-4(1H)-one |

55740-64-2 | 95%+ | 250mg |

$305 | 2023-02-02 | |

| eNovation Chemicals LLC | Y1256708-1g |

2-amino-5-bromo-6-chloro-1H-pyrimidin-4-one |

55740-64-2 | 95% | 1g |

$215 | 2024-06-06 | |

| 1PlusChem | 1P00DNK7-250mg |

2-amino-5-bromo-6-chloro-1H-pyrimidin-4-one |

55740-64-2 | 97% | 250mg |

$69.00 | 2024-04-29 | |

| Aaron | AR00DNSJ-250mg |

2-amino-5-bromo-6-chloro-1H-pyrimidin-4-one |

55740-64-2 | 95% | 250mg |

$46.00 | 2025-02-10 | |

| Aaron | AR00DNSJ-1g |

2-amino-5-bromo-6-chloro-1H-pyrimidin-4-one |

55740-64-2 | 95% | 1g |

$174.00 | 2023-12-14 | |

| A2B Chem LLC | AG36263-1g |

2-Amino-5-bromo-6-chloropyrimidin-4(1H)-one |

55740-64-2 | 97% | 1g |

$225.00 | 2024-04-19 | |

| eNovation Chemicals LLC | Y1256708-100mg |

2-amino-5-bromo-6-chloro-1H-pyrimidin-4-one |

55740-64-2 | 95% | 100mg |

$70 | 2025-02-25 | |

| Chemenu | CM337739-1g |

2-Amino-5-bromo-6-chloropyrimidin-4(1H)-one |

55740-64-2 | 95%+ | 1g |

$644 | 2023-02-02 | |

| Chemenu | CM337739-250mg |

2-Amino-5-bromo-6-chloropyrimidin-4(1H)-one |

55740-64-2 | 95%+ | 250mg |

$653 | 2021-08-18 | |

| Apollo Scientific | OR510101-250mg |

2-Amino-5-bromo-6-chloropyrimidin-4(1H)-one |

55740-64-2 | >95% | 250mg |

£100.00 | 2025-02-20 |

2-Amino-5-bromo-6-chloropyrimidin-4(1h)-one 関連文献

-

Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884

-

Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426

-

Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998

-

Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087

-

Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770

-

Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364

-

Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217

-

Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512

-

Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790

-

Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688

2-Amino-5-bromo-6-chloropyrimidin-4(1h)-oneに関する追加情報

2-Amino-5-bromo-6-chloropyrimidin-4(1H)-one (CAS 55740-64-2): A Versatile Building Block in Pharmaceutical and Chemical Research

2-Amino-5-bromo-6-chloropyrimidin-4(1H)-one (CAS 55740-64-2) is a highly valuable heterocyclic compound that has gained significant attention in pharmaceutical and chemical research. This brominated and chlorinated pyrimidine derivative serves as a crucial intermediate in the synthesis of various bioactive molecules, particularly in the development of antiviral and anticancer agents. Its unique molecular structure, featuring both bromo and chloro substituents at strategic positions, makes it an excellent scaffold for further chemical modifications.

The growing interest in 2-amino-5-bromo-6-chloropyrimidin-4(1H)-one stems from its role as a key building block in medicinal chemistry. Researchers frequently search for "CAS 55740-64-2 applications" and "2-amino-5-bromo-6-chloropyrimidin-4(1H)-one synthesis," reflecting the compound's importance in drug discovery. Recent studies have highlighted its potential in developing novel kinase inhibitors, which are currently a hot topic in cancer research due to their targeted therapeutic approach.

From a chemical perspective, 2-amino-5-bromo-6-chloropyrimidin-4(1H)-one exhibits interesting properties that make it valuable for various synthetic applications. The presence of both electron-withdrawing halogen groups and an amino functionality creates a versatile platform for nucleophilic substitution reactions and cross-coupling chemistry. This has led to increased searches for "55740-64-2 reactivity" and "halogenated pyrimidine derivatives" in scientific databases.

The pharmaceutical industry has shown particular interest in CAS 55740-64-2 due to its potential in developing small molecule therapeutics. Many researchers are investigating how this compound can be used to create analogs with improved bioavailability and target specificity. Questions like "how to modify 2-amino-5-bromo-6-chloropyrimidin-4(1H)-one" and "55740-64-2 structure-activity relationship" frequently appear in scientific literature searches, indicating the compound's relevance in modern drug design.

In the field of nucleoside chemistry, 2-amino-5-bromo-6-chloropyrimidin-4(1H)-one serves as a precursor for modified nucleobases. This application has gained attention with the recent focus on antiviral research, especially after the COVID-19 pandemic increased interest in nucleotide analogs. The compound's ability to be converted into various pyrimidine nucleosides makes it valuable for developing potential antiviral agents.

The synthesis and purification of 2-amino-5-bromo-6-chloropyrimidin-4(1H)-one have been optimized over the years to improve yield and purity. Current research trends show growing interest in "green chemistry approaches for 55740-64-2" and "scalable synthesis of halogenated pyrimidines." These search trends reflect the chemical industry's shift toward more sustainable production methods while maintaining high-quality standards.

Analytical characterization of CAS 55740-64-2 typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. The compound's well-defined spectral properties make it relatively easy to identify and quantify, which is crucial for quality control in pharmaceutical manufacturing. Researchers often look for "2-amino-5-bromo-6-chloropyrimidin-4(1H)-one spectral data" to compare with their experimental results.

The market for 2-amino-5-bromo-6-chloropyrimidin-4(1H)-one has seen steady growth, driven by increasing demand from contract research organizations and pharmaceutical companies. Suppliers frequently receive inquiries about "55740-64-2 availability" and "bulk quantities of halogenated pyrimidines," indicating its commercial importance. The compound's stability under standard storage conditions contributes to its widespread use in research laboratories worldwide.

Recent patent literature reveals numerous applications of 2-amino-5-bromo-6-chloropyrimidin-4(1H)-one in developing novel therapeutic agents. Particularly in the area of targeted cancer therapies, this compound has shown promise as a precursor for tyrosine kinase inhibitors. The rising number of patents mentioning CAS 55740-64-2 suggests that pharmaceutical companies are actively exploring its potential in drug development pipelines.

Looking toward the future, 2-amino-5-bromo-6-chloropyrimidin-4(1H)-one is expected to maintain its importance in chemical research. With the increasing focus on personalized medicine and structure-based drug design, the demand for versatile building blocks like this compound will likely grow. Researchers continue to investigate new synthetic routes and applications, ensuring that CAS 55740-64-2 remains a valuable tool in the chemist's toolbox for years to come.

55740-64-2 (2-Amino-5-bromo-6-chloropyrimidin-4(1h)-one) 関連製品

- 2451256-45-2(Ethyl 6,8-dichloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate)

- 568560-86-1(5,6-dimethyl-3-(3-methylphenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one)

- 29898-32-6(2,4-Dichloro-1-iodobenzene)

- 1121585-31-6(4-phenoxybenzo[b]thiophene)

- 1343929-62-3(3-(3,4-dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanamine)

- 2248213-54-7((1R)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamine)

- 2428-06-0(1,3,2-Dioxaphosphorinane,2-chloro-5,5-dimethyl-)

- 158262-76-1(Pentanenitrile, 2-(2(3H)-benzothiazolylidene)-4,4-dimethyl-3-oxo-)

- 2097979-37-6(N-Methyl-2-(4-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-amine)

- 1823669-23-3(4-Hexen-2-ol, 3,5-dimethyl-)